溶剂蓝38

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Solvent Blue 38 has a wide range of applications in scientific research:

Chemistry: Used as a stain in chromatography and other analytical techniques to visualize specific compounds.

Biology: Employed in histological studies to stain myelin sheaths, aiding in the study of neurological diseases.

Medicine: Utilized in diagnostic assays to detect demyelination in the central nervous system.

Industry: Applied in the manufacturing of dyes and pigments for various industrial applications

作用机制

Target of Action

Solvent Blue 38, also known as Luxol® Fast Blue MBSN , is primarily targeted towards the lipoproteins found in the myelin sheath . The myelin sheath is a protective layer that surrounds the nerve fibers in the central nervous system and plays a crucial role in the rapid transmission of nerve impulses.

Mode of Action

The compound exhibits a strong affinity towards bases in the lipoproteins of the myelin sheath . This affinity is what allows Solvent Blue 38 to bind to these bases, resulting in the staining of the myelin sheath blue .

Pharmacokinetics

It is known that the compound is soluble in methanol .

Result of Action

The primary result of Solvent Blue 38’s action is the staining of the myelin sheath blue . This allows for the visualization of the myelin sheath under a microscope, which can be particularly useful in the study of diseases that cause demyelination, such as multiple sclerosis.

Action Environment

The efficacy and stability of Solvent Blue 38 can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that extreme temperatures could potentially affect its stability. Furthermore, the compound’s solubility in methanol indicates that the presence of certain solvents can impact its action.

生化分析

Biochemical Properties

Solvent Blue 38 exhibits a strong affinity towards bases in the lipoproteins of myelin sheath, causing it to be stained blue . This interaction is crucial in staining myelin, neurons, and glial fibers

Cellular Effects

The cellular effects of Solvent Blue 38 are primarily observed in its staining capabilities. It has been used to stain tissue sections to assess remyelination

Molecular Mechanism

The molecular mechanism of Solvent Blue 38 is largely based on its strong affinity towards bases in the lipoproteins of the myelin sheath . This affinity results in the staining of the myelin sheath blue, aiding in the visualization of myelin, neurons, and glial fibers

准备方法

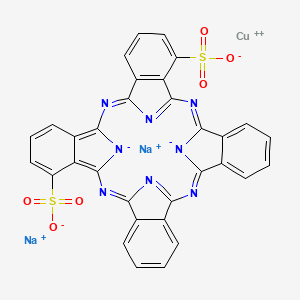

Synthetic Routes and Reaction Conditions: : Solvent Blue 38 is synthesized through a series of chemical reactions involving phthalocyanine compounds. The synthesis typically involves the reaction of phthalic anhydride with urea and copper salts under high-temperature conditions to form the phthalocyanine core. This core is then sulfonated to increase its solubility in water and other solvents .

Industrial Production Methods: : In industrial settings, the production of Solvent Blue 38 involves large-scale chemical reactors where the phthalocyanine core is synthesized and subsequently sulfonated. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: : Solvent Blue 38 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the electronic structure of the phthalocyanine core.

Substitution: Substitution reactions can occur at the sulfonate groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products:

相似化合物的比较

Similar Compounds

Solvent Blue 59: Another phthalocyanine stain with similar applications but different solubility properties.

Toluidine Blue: A thiazine dye used for similar staining purposes but with a different chemical structure.

Cresyl Violet: A basic dye used for staining neurons, with different staining properties compared to Solvent Blue 38.

Uniqueness: : Solvent Blue 38 is unique due to its strong affinity for myelin lipoproteins, making it particularly useful for staining myelin sheaths in histological studies. Its specific binding properties and the resulting blue stain provide clear visualization of myelin, which is crucial for studying neurological diseases .

属性

IUPAC Name |

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBXPLYSDKSFEQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14CuN8Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328-51-4 |

Source

|

| Record name | Disulfo copper phthalocyanine amine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary use of Solvent Blue 38 in biological research?

A1: Solvent Blue 38, often marketed as Luxol fast blue MBS, is primarily used as a histological stain for visualizing myelin in nerve tissue [, ]. Its staining properties are similar to hematoxylin and Luxol fast blue MBS can be used as a substitute, particularly during shortages of the former compounds [].

Q2: How does Solvent Blue 38 interact with myelin to facilitate staining?

A2: While Solvent Blue 38 can bind to phospholipids in frozen sections, its retention in myelin in paraffin sections is likely due to ionic interactions []. The dye's anions are attracted to the basic proteins found abundantly in myelin [].

Q3: Why is lithium carbonate used in the differentiation step of Solvent Blue 38 staining?

A3: Lithium carbonate, due to its low solubility, provides a mildly alkaline environment []. This alkalinity helps differentiate stained sections by extracting excess dye molecules, starting with hydrophilic regions and lastly from hydrophobic areas like myelin [].

Q4: Besides myelin staining, what other applications does Solvent Blue 38 have?

A4: Solvent Blue 38 is a versatile compound with applications beyond histology. It is commonly used as a colorant in ballpoint pen ink formulations [] and as a model drug in drug delivery research [].

Q5: Can you explain the role of Solvent Blue 38 in a drug delivery study?

A5: In a study focusing on a cyclically actuated electrolytic drug delivery device, Solvent Blue 38 served as a model drug to assess the device's release performance []. Its release profile helped demonstrate the device's capability for controlled and pulsatile drug delivery [].

Q6: Are there any known genes that might influence the effectiveness of Solvent Blue 38 in staining applications?

A6: While not directly related to Solvent Blue 38's staining mechanism, research on Alcanivorax bacteria identified genes potentially involved in lipid export []. Mutations in genes encoding for proteins involved in transport processes, like AlgE and AlgL, resulted in the inability of the bacteria to export neutral lipids []. These findings highlight the importance of cellular transport mechanisms, which could indirectly influence the accessibility of staining targets for dyes like Solvent Blue 38.

Q7: What is the chemical nature of Solvent Blue 38?

A7: Solvent Blue 38, a solvent dye, is composed of hydrophobic diarylguanidinium cations paired with hydrophilic colored anions []. This structure contributes to its solubility in alcohols but not in water or hydrocarbons []. While its exact chemical identity is not fully disclosed, it is believed to be the ditolylguanidinium salt of a copper phthalocyanine disulfonic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B1143292.png)

![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate](/img/structure/B1143296.png)